molecular formula C13H20FN3O2S B6629374 N-[1-(5-fluoropyridin-3-yl)ethyl]-1-methylsulfonylpiperidin-4-amine

N-[1-(5-fluoropyridin-3-yl)ethyl]-1-methylsulfonylpiperidin-4-amine

Cat. No. B6629374
M. Wt: 301.38 g/mol
InChI Key: NPKRYNVLUSTKLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(5-fluoropyridin-3-yl)ethyl]-1-methylsulfonylpiperidin-4-amine is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as "compound X" in scientific literature. This compound has gained significant attention in the field of pharmacology due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[1-(5-fluoropyridin-3-yl)ethyl]-1-methylsulfonylpiperidin-4-amine is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. This leads to the death of cancer cells and the alleviation of pain and anxiety symptoms.
Biochemical and Physiological Effects:
N-[1-(5-fluoropyridin-3-yl)ethyl]-1-methylsulfonylpiperidin-4-amine has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of certain proteins involved in cancer progression. It has also been shown to reduce pain and anxiety symptoms in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(5-fluoropyridin-3-yl)ethyl]-1-methylsulfonylpiperidin-4-amine is its potent activity against cancer cells and its potential use in the treatment of neuropathic pain and anxiety. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical settings.

Future Directions

There are several future directions for the research on N-[1-(5-fluoropyridin-3-yl)ethyl]-1-methylsulfonylpiperidin-4-amine. One direction is to further investigate its mechanism of action and identify the specific proteins and enzymes that it targets. Another direction is to evaluate its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, the development of more potent and selective analogs of N-[1-(5-fluoropyridin-3-yl)ethyl]-1-methylsulfonylpiperidin-4-amine could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of N-[1-(5-fluoropyridin-3-yl)ethyl]-1-methylsulfonylpiperidin-4-amine involves a multi-step process. The first step involves the reaction of 3-amino-5-fluoropyridine with 1-(chloromethyl)-4-methylpiperidine to form N-[1-(5-fluoropyridin-3-yl)ethyl]-1-methylpiperidin-4-amine. This intermediate is then reacted with methanesulfonyl chloride to form N-[1-(5-fluoropyridin-3-yl)ethyl]-1-methylsulfonylpiperidin-4-amine. The final product is obtained after purification and characterization.

Scientific Research Applications

N-[1-(5-fluoropyridin-3-yl)ethyl]-1-methylsulfonylpiperidin-4-amine has been extensively studied for its potential therapeutic applications. It has been shown to have activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. It has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.

properties

IUPAC Name

N-[1-(5-fluoropyridin-3-yl)ethyl]-1-methylsulfonylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN3O2S/c1-10(11-7-12(14)9-15-8-11)16-13-3-5-17(6-4-13)20(2,18)19/h7-10,13,16H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKRYNVLUSTKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CN=C1)F)NC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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